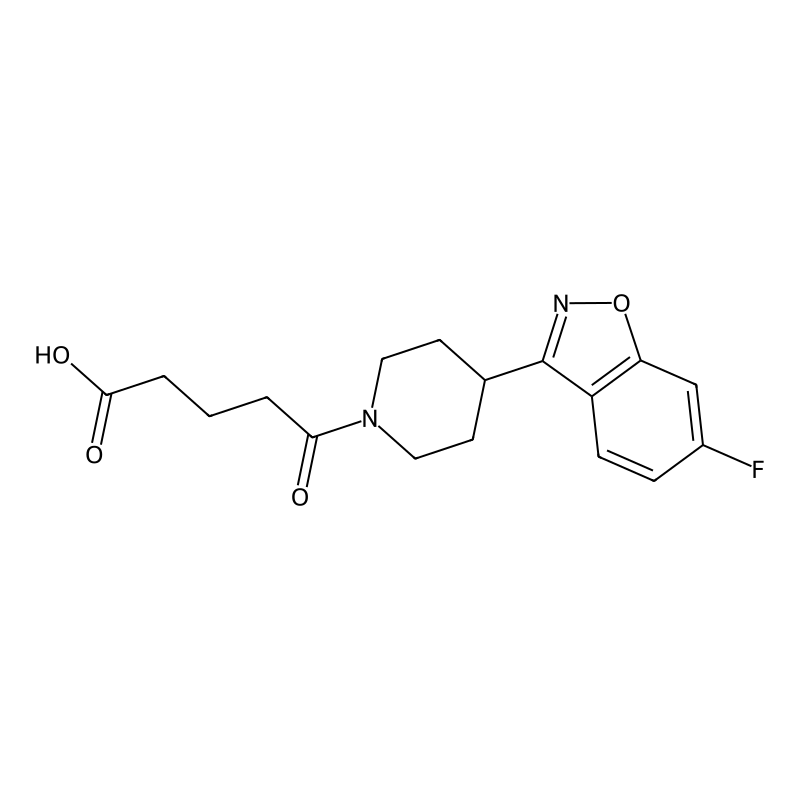

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Antipsychotic Drugs

Scientific Field: Pharmaceutical Chemistry

Summary of Application: The compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone and iloperidone for the treatment of schizophrenia.

Methods of Application: The compound is used as an intermediate in the synthesis of these drugs.

Results or Outcomes: The resulting drugs, risperidone, paliperidone and iloperidone, are widely used in the treatment of schizophrenia.

Application in Antibacterial Drugs

Scientific Field: Medicinal Chemistry

Summary of Application: A derivative of the compound has shown antibacterial effect against Staphylococcus aureus.

Methods of Application: The compound was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives.

Results or Outcomes: Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is a chemical compound characterized by its unique structure that includes a piperidine ring and a benzisoxazole moiety. The presence of a fluorine atom at the 6-position of the benzisoxazole enhances its biological activity and solubility. This compound is often explored in medicinal chemistry for its potential therapeutic applications.

The mechanism by which 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid might exert its potential antipsychotic effect remains unknown. Research on structurally similar compounds suggests they may interact with dopamine receptors in the brain, a pathway implicated in schizophrenia and other psychotic disorders []. However, further investigation is needed to elucidate the specific mechanism for this particular molecule.

The chemical reactivity of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid can be attributed to its functional groups. The carboxylic acid group can participate in esterification reactions, while the oxo group can undergo nucleophilic attacks. Additionally, the piperidine ring can undergo various substitutions, enabling further derivatization to enhance its pharmacological properties .

This compound exhibits significant biological activity, particularly in neuropharmacology. Its structure suggests potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition. Research indicates that derivatives of benzisoxazole compounds are often explored for their antipsychotic and anxiolytic properties, making this compound a candidate for further investigation in treating neuropsychiatric disorders .

The synthesis of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid generally involves several steps:

- Formation of the Benzisoxazole: The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions.

- Piperidine Substitution: The introduction of the piperidine ring typically involves nucleophilic substitution reactions.

- Final Assembly: The final product is assembled through coupling reactions that link the piperidine and benzisoxazole moieties with the pentanoic acid component.

These methods may vary based on specific reaction conditions and starting materials used .

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid has potential applications in pharmaceuticals, particularly as a precursor in the synthesis of drugs targeting neuropsychiatric conditions. Its unique structure may also lend itself to research in developing new therapeutic agents with improved efficacy and reduced side effects .

Interaction studies involving this compound focus on its binding affinity to various receptors in the central nervous system. Preliminary studies suggest that it may interact with dopamine and serotonin receptors, which are critical in regulating mood and behavior. Further studies are needed to elucidate its full pharmacological profile and potential side effects .

Several compounds share structural similarities with 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Contains a piperidine and benzisoxazole | Directly related as a precursor |

| Paliperidone | A derivative of benzisoxazole | Known antipsychotic agent |

| Ezetimibe | Contains nitrogen heterocycles | Used for cholesterol management |

These compounds illustrate varying degrees of biological activity and therapeutic applications, highlighting the uniqueness of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid within this chemical class .